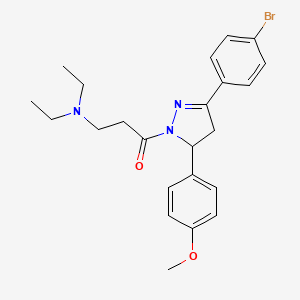

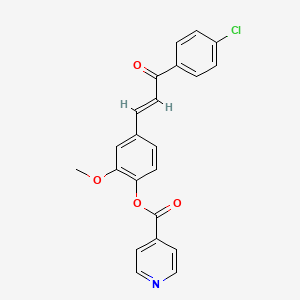

N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

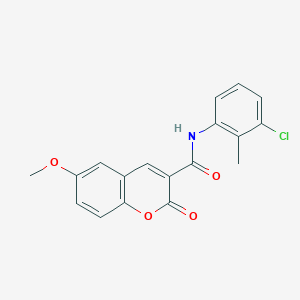

The compound "N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide" is a derivative of chromone carboxamide, which is a scaffold known for its significant pharmacological activities. Chromone carboxamide derivatives have been synthesized and studied for their potential as inhibitors of monoamine oxidase-B and as ligands for adenosine receptors, particularly the A3 adenosine receptor .

Synthesis Analysis

The synthesis of chromone carboxamide derivatives, similar to the compound , typically involves multi-step chemical reactions. For instance, N-methoxy-N-methylamides, which are related to the target compound, can be synthesized from carboxylic acids using various coupling agents and conditions, such as N,O-dimethylhydroxylamine hydrochloride with trichloromethyl chloroformate in the presence of triethylamine , or using 2-chloro-1-methylpyridinium iodide , or S,S-Di(2-pyridyl) dithiocarbonate . These methods provide high yields and can proceed without racemization when chiral carboxylic acids are used.

Molecular Structure Analysis

The molecular structure of chromone carboxamide derivatives has been characterized using various spectroscopic techniques. X-ray crystallography has been employed to determine the molecular and supramolecular structures of these compounds, revealing details about their conformation and the relationship between different atoms within the molecule . For example, the anti-rotamer conformation about the C-N bond and the position of the amide O atom relative to the O atom of the pyran ring are structural features that have been observed .

Chemical Reactions Analysis

Chromone carboxamide derivatives can undergo various chemical reactions. The synthesis of related compounds has been achieved using ultrasound irradiation, which is an environmentally friendly method that offers advantages such as simple procedures and quick reaction times . The reactivity of these compounds with different reagents and under different conditions can lead to the formation of a variety of products with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromone carboxamide derivatives are influenced by their molecular structure. The presence of substituents such as methoxy groups and chloro groups can affect properties like solubility, melting point, and reactivity. The crystalline form of these compounds, including polymorphs and hydrates, can also impact their physical properties . Spectroscopic studies, including Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, and Mass Spectroscopy, are essential for confirming the structure and understanding the properties of these compounds .

Scientific Research Applications

Structural Analysis and Polymorphism

- The crystal structures of compounds similar to N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, including derivatives like 4-oxo-N-phenyl-4H-chromene-2-carboxamide, have been analyzed, revealing details about their crystalline forms and polymorphisms. These studies offer insights into the compounds' physical characteristics and potential for material science applications (Reis et al., 2013).

Biological Activities and Potential Therapeutic Applications

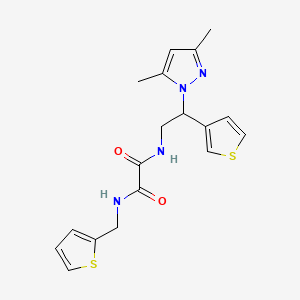

- Synthesis and evaluation of novel chromenones linked to 1,2,3-triazole ring systems have been investigated for their biological activities, including anti-ChE activity which is relevant for Alzheimer's disease research. These compounds have shown potential in neuroprotection and enzyme inhibition, which could have implications for developing treatments for neurodegenerative diseases (Saeedi et al., 2017).

Antimicrobial Applications

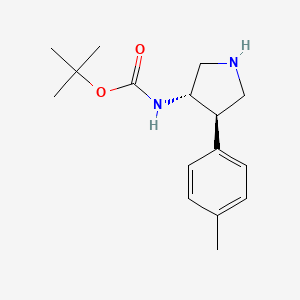

- Novel 2H-chromene derivatives bearing phenylthiazolidinones have been synthesized and assessed for their biological activity, demonstrating antimicrobial efficacy against various bacterial and fungal strains. This research highlights the potential of these compounds in combating microbial infections (El Azab et al., 2014).

Chemosensory and Environmental Applications

- Highly sensitive and selective chemosensors based on coumarin fluorophores, including structures similar to the compound of interest, have been developed for detecting ions like Cu2+ and H2PO4−. These sensors are valuable tools for environmental monitoring and analysis, showcasing the application of these compounds in analytical chemistry (Meng et al., 2018).

Material Science and Polymer Synthesis

- Research into novel monomers for polycondensation reactions has led to the development of heteroaromatic polyamides containing photosensitive groups. These materials, derived from compounds structurally related to this compound, possess unique properties suitable for advanced material applications (Nechifor, 2009).

Mechanism of Action

Mode of Action

It is known that many similar compounds interact with their targets through a variety of mechanisms, including binding to specific receptors, inhibiting enzymatic activity, or modulating signal transduction pathways .

Biochemical Pathways

It is likely that this compound, like many other bioactive molecules, influences multiple pathways to exert its effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-10-14(19)4-3-5-15(10)20-17(21)13-9-11-8-12(23-2)6-7-16(11)24-18(13)22/h3-9H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFJEUXYMAWTPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B3018163.png)

![benzyl 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B3018170.png)

![Ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B3018171.png)